molecular formula C16H12Br2O2 B12564097 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- CAS No. 191283-27-9

1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)-

Cat. No.: B12564097
CAS No.: 191283-27-9
M. Wt: 396.07 g/mol
InChI Key: QZSRZQVFSBBLRH-HOTGVXAUSA-N
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Description

1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is a chiral compound with significant importance in organic synthesis. It is characterized by its unique structure, which includes two bromophenyl groups and a methylene group attached to a dioxolane ring. This compound is often used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- typically involves the reaction of 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The methylene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde group to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. It can also participate in redox reactions, where it undergoes oxidation or reduction to form different products. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4R,5R)-: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    1,3-Dioxolane, 4,5-bis(2-chlorophenyl)-2-methylene-: A similar compound with chlorine atoms instead of bromine.

    1,3-Dioxolane, 4,5-bis(2-fluorophenyl)-2-methylene-: A similar compound with fluorine atoms instead of bromine.

Uniqueness

1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is unique due to its specific stereochemistry and the presence of bromine atoms, which make it highly reactive in substitution reactions. Its chiral nature also makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.

Properties

CAS No.

191283-27-9

Molecular Formula

C16H12Br2O2

Molecular Weight

396.07 g/mol

IUPAC Name

(4S,5S)-4,5-bis(2-bromophenyl)-2-methylidene-1,3-dioxolane

InChI

InChI=1S/C16H12Br2O2/c1-10-19-15(11-6-2-4-8-13(11)17)16(20-10)12-7-3-5-9-14(12)18/h2-9,15-16H,1H2/t15-,16-/m0/s1

InChI Key

QZSRZQVFSBBLRH-HOTGVXAUSA-N

Isomeric SMILES

C=C1O[C@H]([C@@H](O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br

Canonical SMILES

C=C1OC(C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br

Origin of Product

United States

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